molecular formula C11H7Cl2NO2 B14689730 3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 32809-14-6

3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14689730
CAS No.: 32809-14-6
M. Wt: 256.08 g/mol
InChI Key: GKPWKSVEFFEORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-3-azabicyclo[310]hexane-2,4-dione is an organic compound with a unique bicyclic structure It is characterized by the presence of a dichlorophenyl group and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorophenylamine with a suitable cyclizing agent, such as phosgene or triphosgene, to form the azabicyclohexane core. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • Cyclopropane-1,2-dicarboxylic anhydride
  • 7-Oxabicyclo[4.1.0]heptan-2-one

Uniqueness

3-(3,5-Dichlorophenyl)-3-azabicyclo[310]hexane-2,4-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

32809-14-6

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H7Cl2NO2/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(14)16/h1-3,8-9H,4H2

InChI Key

GKPWKSVEFFEORF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.